
(S)-6,6-Dimethyl-morpholine-3,4-dicarboxylic acid 4-benzyl ester
Overview
Description
(S)-6,6-Dimethyl-morpholine-3,4-dicarboxylic acid 4-benzyl ester is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, and is substituted with dimethyl groups and carboxylic acid esters. The benzyl ester group adds further complexity and potential reactivity to the molecule.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound likely participates in the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway can lead to the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It’s worth noting that boronic acids and their esters, which this compound is a type of, are only marginally stable in water . This could potentially impact the compound’s bioavailability.
Result of Action
The result of the compound’s action in the context of SM cross-coupling reactions is the formation of new carbon-carbon bonds . This is a crucial process in organic synthesis and can lead to the creation of a wide variety of complex organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can significantly influence the rate of hydrolysis of boronic pinacol esters . Additionally, the reaction conditions for SM cross-coupling reactions are typically mild and functional group tolerant , suggesting that the compound’s action may be influenced by the presence of other functional groups in the reaction environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6,6-Dimethyl-morpholine-3,4-dicarboxylic acid 4-benzyl ester typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the morpholine ring through a cyclization reaction, followed by the introduction of the dimethyl groups and carboxylic acid esters. The benzyl ester group is then introduced through an esterification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired properties of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-6,6-Dimethyl-morpholine-3,4-dicarboxylic acid 4-benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The benzyl ester group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H19NO5
- Molecular Weight : 293.31 g/mol
- CAS Number : 1263078-14-3
- IUPAC Name : (3S)-6,6-dimethyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid
The compound features a morpholine ring with dimethyl and carboxylic acid ester substitutions, which contribute to its unique reactivity and potential applications.
Organic Synthesis
(S)-6,6-Dimethyl-morpholine-3,4-dicarboxylic acid 4-benzyl ester is utilized as a building block in organic synthesis. It plays a crucial role in the formation of complex molecules through various chemical reactions:
- Suzuki-Miyaura Cross-Coupling Reactions : The compound is known to participate in Suzuki-Miyaura reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic frameworks.
- Reactivity : It can undergo oxidation, reduction, and substitution reactions, allowing for the introduction of different functional groups.
Medicinal Chemistry
Research into the therapeutic properties of this compound is ongoing:
- Potential Anti-inflammatory and Anticancer Properties : Preliminary studies suggest that this compound may exhibit biological activity that could be harnessed for therapeutic purposes.
- Enzyme Interaction Studies : The compound may serve as a model for studying enzyme interactions and could act as an inhibitor or activator of specific biological pathways.
Material Science
In material science, this compound can be utilized in the production of specialized materials:
- Polymers and Coatings : Its unique chemical structure allows it to be incorporated into polymers and coatings that require specific properties such as flexibility or resistance to environmental factors.
Case Study 1: Synthesis of Complex Molecules
In a study focused on synthesizing novel pharmaceutical compounds, researchers utilized this compound as a key intermediate. The compound was subjected to Suzuki-Miyaura coupling reactions to form biologically active compounds with potential anticancer properties. The study highlighted the efficiency of this compound in facilitating carbon-carbon bond formation under mild conditions.
Another investigation assessed the biological activity of this compound against specific enzyme targets. The compound demonstrated significant inhibition of enzyme activity in vitro, suggesting its potential as a therapeutic agent. Further studies are needed to explore its mechanism of action and efficacy in vivo.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-morpholine-3,4-dicarboxylic acid: Lacks the benzyl ester group, which may result in different reactivity and applications.
Morpholine-3,4-dicarboxylic acid: Lacks both the dimethyl groups and the benzyl ester group, leading to different chemical properties.
Benzyl esters of other morpholine derivatives: These compounds may have similar reactivity but different biological or chemical properties due to variations in the morpholine ring or other substituents.
Uniqueness
(S)-6,6-Dimethyl-morpholine-3,4-dicarboxylic acid 4-benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl ester group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
(S)-6,6-Dimethyl-morpholine-3,4-dicarboxylic acid 4-benzyl ester is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring with dimethyl substitutions and carboxylic acid functionalities, along with a benzyl ester group. Its molecular formula is , with a molecular weight of approximately 293.32 g/mol. The presence of these functional groups contributes to its unique reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Morpholine Ring : Cyclization reactions are used to create the morpholine structure.
- Introduction of Dimethyl Groups : Dimethyl groups are added through alkylation reactions.
- Esterification : The benzyl ester group is introduced via esterification reactions with benzyl alcohol.
These synthetic routes can be optimized for yield and purity depending on the desired application .
Antibacterial and Antifungal Properties
Recent studies have indicated that this compound exhibits notable antibacterial and antifungal activities. Research shows that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for further pharmacological development.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 0.0048 mg/mL |
B. mycoides | 0.0098 mg/mL |
C. albicans | 0.039 mg/mL |
The compound's effectiveness against these pathogens suggests potential applications in treating infections caused by resistant strains .
Anti-inflammatory and Anticancer Activities
Research has also explored the anti-inflammatory and anticancer properties of this compound. It has been suggested that the morpholine derivatives may act as enzyme inhibitors, impacting various biological pathways associated with inflammation and cancer progression.
Case Studies
-
Study on Antibacterial Activity :
A study conducted on derivatives of morpholine compounds demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the benzyl group could enhance activity against specific strains . -
Evaluation of Anticancer Potential :
In vitro studies have shown that this compound can inhibit cell proliferation in certain cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .
Properties
IUPAC Name |
(3S)-6,6-dimethyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(2)10-16(12(9-21-15)13(17)18)14(19)20-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,17,18)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZPKYVRCARHPV-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN([C@@H](CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501177904 | |
Record name | 4-(Phenylmethyl) (3S)-6,6-dimethyl-3,4-morpholinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501177904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263078-14-3 | |
Record name | 4-(Phenylmethyl) (3S)-6,6-dimethyl-3,4-morpholinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263078-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Phenylmethyl) (3S)-6,6-dimethyl-3,4-morpholinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501177904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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